molecular formula C5H9ClF2O2S B2871027 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride CAS No. 1784336-83-9

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride

Cat. No.: B2871027
CAS No.: 1784336-83-9
M. Wt: 206.63
InChI Key: JRZSMGCNAWRVAQ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride (CAS 1784336-83-9) is a specialized organofluorine building block of interest in advanced chemical synthesis and drug discovery. This compound features a sulfonyl chloride functional group, which is highly reactive toward nucleophiles such as amines and alcohols, enabling its use as a key intermediate for the preparation of sulfonamides and sulfonate esters. The incorporation of the 4,4-difluoro motif is particularly valuable in medicinal chemistry, as fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, thereby fine-tuning its absorption, distribution, metabolism, and excretion (ADMET) profile . As a reagent, it serves as a versatile linchpin for constructing more complex molecules. Its applications are primarily found in the synthesis of potential pharmaceutical candidates, where it may be used to introduce a polar, sterically distinct sulfonyl group. Researchers utilize this compound for the late-stage functionalization of complex molecules, including the modification of bioactive compounds and natural products to create novel analogs for biological evaluation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations governing the purchase, handling, and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluoro-2-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-4(2-5(7)8)3-11(6,9)10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZSMGCNAWRVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 4,4-Difluoro-2-methylbutane-1-ol with thionyl chloride (SOCl2) under controlled conditions . The reaction proceeds as follows:

4,4-Difluoro-2-methylbutane-1-ol+SOCl24,4-Difluoro-2-methylbutane-1-sulfonyl chloride+HCl+SO2\text{4,4-Difluoro-2-methylbutane-1-ol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 4,4-Difluoro-2-methylbutane-1-ol+SOCl2​→4,4-Difluoro-2-methylbutane-1-sulfonyl chloride+HCl+SO2​

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form 4,4-Difluoro-2-methylbutane-1-sulfonic acid under specific conditions.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4).

Scientific Research Applications

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Group Analysis

The compound’s uniqueness lies in its fluorinated branched chain , differentiating it from linear or aromatic sulfonyl chlorides. Key comparisons include:

Methanesulfonyl Chloride (CH₃SO₂Cl)
  • Structure: Linear, non-fluorinated, with a single methyl group.
  • Molecular Weight : 114.55 g/mol.
  • Reactivity : Higher electrophilicity due to reduced steric hindrance.
  • Applications: Widely used in sulfonamide synthesis. Methanesulfonyl chloride derivatives are referenced in for intermediates like 4-Methylsulfonylphenol .
ii. 4-Methylsulfonylbenzyl Bromide (C₈H₉BrO₂S)
  • Structure : Aromatic sulfonyl derivative with a benzyl bromide substituent.
  • Molecular Weight : 249.12 g/mol.
  • Reactivity : Bromide substituent enables cross-coupling reactions, unlike the aliphatic fluorine in the target compound.
  • Applications : Intermediate in drug discovery (e.g., kinase inhibitors) .
iii. Tolylfluanid (C₁₀H₁₁Cl₂FN₂O₂S₂)
  • Structure : Complex sulfonamide with dichlorofluoro and aryl groups.
  • Reactivity : Dual sulfonyl groups enhance stability but reduce solubility.
  • Applications : Fungicide (), highlighting the agrochemical utility of fluorinated sulfonyl derivatives .

Physicochemical Properties

Table 1 summarizes key differences:

Property 4,4-Difluoro-2-methylbutane-1-sulfonyl Chloride Methanesulfonyl Chloride 4-Methylsulfonylbenzyl Bromide
Molecular Weight (g/mol) 206.63 114.55 249.12
Substituents 2×F, 1×CH₃ (branched) 1×CH₃ (linear) Aromatic Br, CH₃SO₂
Predicted CCS (Ų) 135.0–147.5 ~120 (estimated) Not available
Reactivity Moderate steric hindrance, fluorophilic High electrophilicity Bromide-mediated coupling

Biological Activity

4,4-Difluoro-2-methylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C5H8ClF2O2S
  • Molecular Weight : 202.63 g/mol

The biological activity of sulfonyl chlorides, including this compound, is primarily attributed to their ability to act as electrophiles. They can react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate derivatives. This reactivity is crucial for their role in medicinal chemistry, particularly in the development of pharmaceuticals.

Antimicrobial Properties

Research indicates that sulfonyl chlorides have significant antimicrobial properties. In vitro studies have shown that this compound exhibits activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial enzymes critical for cell wall synthesis.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

  • Study Findings :
    • A study demonstrated that at a concentration of 50 µM, the compound reduced prostaglandin E2 (PGE2) levels by approximately 40% in lipopolysaccharide-stimulated macrophages.
    • This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives were tested for antibacterial and anti-inflammatory effects.

Results :

  • Several derivatives showed enhanced antibacterial activity compared to the parent compound.
  • The most potent derivative exhibited an inhibition zone of 22 mm against S. aureus.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of sulfonyl chlorides, including this compound. Modifications to the alkyl chain length and substitution patterns were explored.

Findings :

  • Shorter alkyl chains resulted in decreased antibacterial activity.
  • Fluorine substitutions were found to enhance both antimicrobial and anti-inflammatory activities.

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